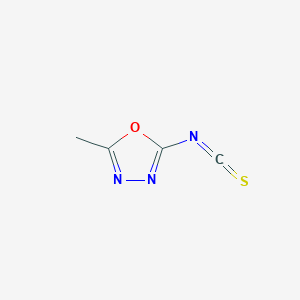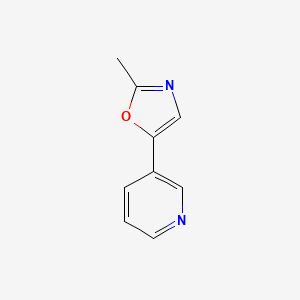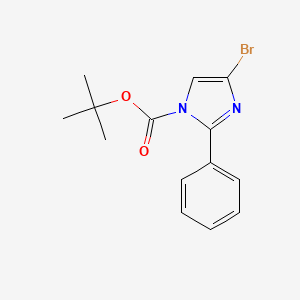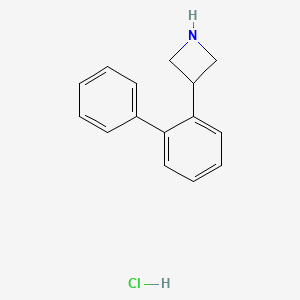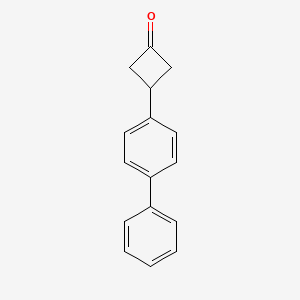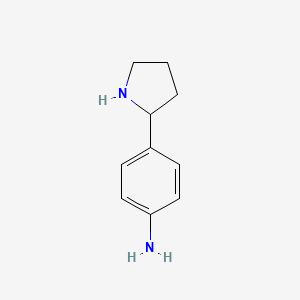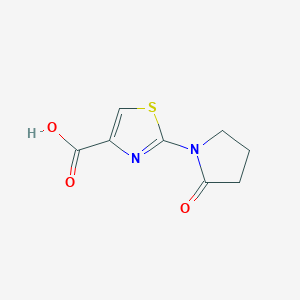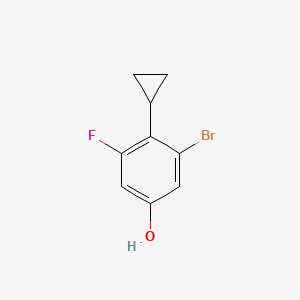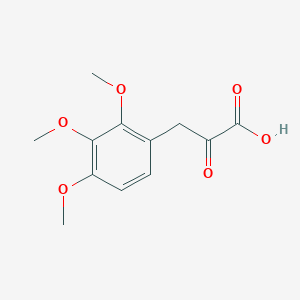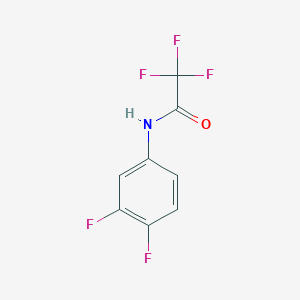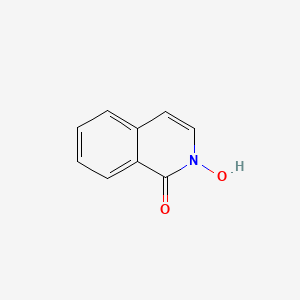
1-Hydroxyisoquinoline 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family It is characterized by a hydroxyl group attached to the second position of the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyisoquinolin-1(2H)-one can be synthesized through several methods. One common approach involves the cyclization of ortho-aminobenzamides with glyoxylic acid under acidic conditions. Another method includes the oxidation of isoquinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxyisoquinolin-1(2H)-one often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts like palladium or platinum can facilitate the cyclization reactions, making the process more scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nitro groups, alkyl groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinolin-1(2H)-one.
Substitution: Halogenated, nitrated, and alkylated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxyisoquinolin-1(2H)-one involves its interaction with various molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of kinases, preventing their activity and thereby modulating signaling pathways involved in cell proliferation and survival. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target proteins, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Quinoline: Similar structure but with a nitrogen atom at a different position, leading to different chemical properties.
2-Hydroxyquinoline: Similar to 2-Hydroxyisoquinolin-1(2H)-one but with a different ring structure.
Uniqueness
2-Hydroxyisoquinolin-1(2H)-one is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
21201-50-3 |
|---|---|
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-hydroxyisoquinolin-1-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-6,12H |
InChI-Schlüssel |
FPDYOSFKYCMRME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


